Quinacillin

Description

This compound is a semisynthetic penicillase-resistant penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

RN given refers to (2S-(2 alpha,5 alpha,6 beta))-isome

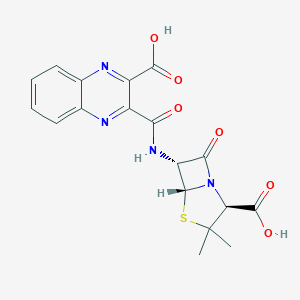

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S/c1-18(2)12(17(27)28)22-14(24)11(15(22)29-18)21-13(23)9-10(16(25)26)20-8-6-4-3-5-7(8)19-9/h3-6,11-12,15H,1-2H3,(H,21,23)(H,25,26)(H,27,28)/t11-,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMSLJIYNWBYEL-TYNCELHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043140 | |

| Record name | Quinacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-63-0 | |

| Record name | Quinacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NB50X92M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinacillin's Mechanism of Action Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinacillin is a semi-synthetic penicillin antibiotic noteworthy for its activity against penicillinase-producing Staphylococcus aureus. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability. This is achieved through the covalent inactivation of penicillin-binding proteins (PBPs), enzymes critical for the final steps of peptidoglycan synthesis. Furthermore, this compound exhibits a distinct interaction with β-lactamase, the enzyme responsible for penicillin resistance in many S. aureus strains, by reversibly deactivating it. This technical guide provides a comprehensive overview of the molecular mechanisms, cellular consequences, and relevant experimental methodologies to elucidate the action of this compound against S. aureus.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound stems from its ability to interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall. This structure is vital for maintaining the structural integrity of the bacterium and protecting it from osmotic lysis.

Targeting Penicillin-Binding Proteins (PBPs)

The molecular targets of all penicillin derivatives are the PBPs, a group of membrane-associated enzymes that catalyze the transpeptidation and carboxypeptidation reactions necessary for cross-linking the peptidoglycan strands. S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4. Methicillin-resistant S. aureus (MRSA) additionally expresses PBP2a, which has a low affinity for most β-lactams.

This compound's structural similarity to the D-alanyl-D-alanine terminal of the peptidoglycan precursor allows it to bind to the active site of these essential enzymes. This binding results in the acylation of a serine residue within the PBP active site, forming a stable, covalent penicilloyl-enzyme complex. This inactivation of PBPs prevents the formation of peptide cross-links, weakening the cell wall and ultimately leading to cell death.

Signaling Pathway of PBP Inhibition

The inhibition of PBPs by this compound disrupts the normal process of cell wall synthesis, triggering a cascade of cellular events that lead to lysis.

Caption: this compound inhibits PBPs, leading to cell lysis.

Interaction with β-Lactamase

A key feature of this compound is its interaction with β-lactamase, the enzyme produced by many resistant strains of S. aureus to hydrolyze the β-lactam ring of penicillins, rendering them inactive. This compound has been shown to be a substrate for the β-lactamase from Staphylococcus aureus PC1 and can cause a reversible deactivation of the enzyme.[1][2][3] This interaction is a critical aspect of its efficacy against penicillin-resistant strains.

The hydrolysis of this compound by β-lactamase leads to the formation of a transiently inactivated enzyme state.[1][3] This deactivation is reversible, and the enzyme can eventually regain its activity.

References

- 1. Relative beta-lactamase- and transpeptidase-inhibitory activities of the new quinolone WIN-57273 in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Quinacillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacillin is a semi-synthetic penicillin antibiotic characterized by its quinoxaline-2,3-dicarboxylic acid side chain. This structural feature confers resistance to penicillinase, an enzyme produced by several bacteria that inactivates many penicillin-based drugs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, the determination of its key physicochemical parameters, and the evaluation of its antimicrobial activity are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a derivative of 6-aminopenicillanic acid, the core structural component of all penicillins. Its unique side chain is a 3-carboxy-2-quinoxalinylcarbonyl group, which is responsible for its distinctive antibacterial profile and resistance to enzymatic degradation.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |

| CAS Number | 1596-63-0[1] |

| Molecular Formula | C₁₈H₁₆N₄O₆S[1] |

| Canonical SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O">C@@HC(=O)O)C[1] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 416.41 g/mol [2] |

| Melting Point | Disodium salt: decomposes at 261-262 °C |

| Bistriethylammonium salt monohydrate: decomposes at 135-137 °C | |

| Solubility | Disodium salt: Freely soluble in water |

| UV Absorption Maxima | 242 nm, 326 nm (in water containing 9.2% water) |

| Predicted XLogP | 1.4 |

| Appearance | Cream-yellow crystals |

| Hygroscopicity | Very hygroscopic |

Pharmacological Properties

Mechanism of Action

Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

This compound specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. By inhibiting PBPs, this compound disrupts cell wall synthesis, leading to a weakened cell wall and ultimately causing cell lysis.

Antibacterial Spectrum

This compound demonstrates a targeted spectrum of activity, primarily against Staphylococcus aureus, including strains that produce penicillinase. Its efficacy against other Gram-positive organisms is significantly lower. It is notably less effective against methicillin-resistant Staphylococcus aureus (MRSA).

Resistance

The primary mechanism of resistance to penicillins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. While this compound is resistant to penicillinase, some bacteria may possess other β-lactamases capable of degrading it.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the condensation of quinoxaline-2,3-dicarboxylic anhydride with 6-aminopenicillanic acid (6-APA).

Materials:

-

Quinoxaline-2,3-dicarboxylic anhydride

-

6-Aminopenicillanic acid (6-APA)

-

Anhydrous solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine)

-

Reagents for work-up and purification (e.g., dilute acid, water, organic solvents, chromatography supplies)

Procedure:

-

Suspend 6-APA in a cold, anhydrous solvent containing a base.

-

Dissolve quinoxaline-2,3-dicarboxylic anhydride in the same solvent.

-

Add the anhydride solution dropwise to the stirred suspension of 6-APA, maintaining a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for several hours at low temperature.

-

Wash the reaction mixture with cold dilute acid and water.

-

Dry the organic layer and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by recrystallization or chromatography.

Determination of Physicochemical Properties

Method: Capillary Melting Point Method.

Procedure:

-

Finely powder the crystalline sample of this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 5-10 °C per minute for an initial approximate melting point.

-

Allow the apparatus to cool.

-

For a precise measurement, heat a new sample to about 20 °C below the approximate melting point, then reduce the heating rate to ~2 °C per minute.

-

Record the temperature at which the first crystal melts and the temperature at which the last crystal melts to define the melting range.

Method: Shake-Flask Method.

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Agitate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Method: Potentiometric Titration.

Procedure:

-

Calibrate a potentiometer with standard buffers of pH 4, 7, and 10.

-

Prepare a solution of this compound of known concentration (e.g., 1 mM).

-

Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

-

Titrate the solution with 0.1 M NaOH, recording the pH after each addition of titrant until the pH reaches 12-12.5.

-

Plot the titration curve (pH vs. volume of NaOH added).

-

Determine the pKa values from the inflection points of the titration curve, often calculated using the second derivative of the curve.

Method: Shake-Flask Method.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Add a small volume of the this compound stock solution to a mixture of the pre-saturated 1-octanol and water.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

Determine the concentration of this compound in both the 1-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in 1-octanol to the concentration in water. The logP is the logarithm of this value.

Antimicrobial Activity Assays

Method: Broth Microdilution.

Procedure:

-

Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Method: Agar Disk Diffusion (Kirby-Bauer Test).

Procedure:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Place the impregnated disks onto the surface of the inoculated agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Conclusion

This compound remains a compound of interest due to its targeted activity against penicillinase-producing Staphylococcus aureus. The detailed chemical, physical, and pharmacological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development. Further investigation into its structure-activity relationships and potential modifications could lead to the development of new and more potent antimicrobial agents.

References

Synthesis of 3-Carboxy-2-Quinoxalinecarbonylpenicillin (Quinacillin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-carboxy-2-quinoxalinecarbonylpenicillin, commonly known as quinacillin. This compound is a semisynthetic penicillin antibiotic effective against penicillinase-producing bacteria. This document details the chemical synthesis, including the preparation of the key intermediate, quinoxaline-2,3-dicarboxylic anhydride, and its subsequent condensation with 6-aminopenicillanic acid (6-APA). Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway are presented to facilitate research and development in the field of antibiotic synthesis.

Introduction

This compound is a member of the penicillin family of antibiotics, characterized by a β-lactam ring fused to a thiazolidine ring. Its unique side chain, derived from quinoxaline-2,3-dicarboxylic acid, confers resistance to degradation by bacterial β-lactamases, broadening its spectrum of activity. The synthesis of this compound is a multi-step process involving the formation of a key quinoxaline intermediate followed by its coupling to the penicillin nucleus, 6-aminopenicillanic acid (6-APA)[1][2]. This guide provides an in-depth look at the chemical reactions and methodologies required for the successful laboratory-scale synthesis of this compound.

Physicochemical Properties of this compound and its Salts

This compound and its salts have distinct physicochemical properties that are important for their characterization and formulation.

| Property | This compound (Acid Form)[3] | This compound Disodium Salt[1][2] | This compound Bistriethylammonium Salt Monohydrate |

| Molecular Formula | C₁₈H₁₆N₄O₆S | C₁₈H₁₄N₄Na₂O₆S | C₃₀H₄₆N₆O₆S·H₂O |

| Molecular Weight | 416.41 g/mol | 460.37 g/mol | 636.80 g/mol |

| Appearance | Cream Yellow Crystal | Crystals | Crystals from acetone |

| Melting Point | 260 °C (dec.) | 261-262 °C (dec.) | 135-137 °C (dec.) |

| Optical Rotation | Not Reported | [α]D²³ +183.5° (water) | [α]D²⁰ +142° (c = 0.376 in water) |

| UV max (in water) | Not Reported | 242 nm (ε 32,100), 326 nm (ε 7280) | Not Reported |

| Solubility | Soluble in Water | Freely soluble in water | Not Reported |

| Hygroscopicity | - | Very hygroscopic | - |

Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages:

-

Stage 1: Synthesis of Quinoxaline-2,3-dicarboxylic Anhydride. This involves the condensation of o-phenylenediamine with a tartaric acid derivative.

-

Stage 2: Synthesis of this compound. This is achieved by the acylation of 6-aminopenicillanic acid (6-APA) with the prepared quinoxaline-2,3-dicarboxylic anhydride.

The overall synthetic workflow is depicted below.

Detailed Synthesis Pathway Diagram

The following diagram illustrates the chemical structures and transformations involved in the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Quinoxaline-2,3-dicarboxylic Anhydride

This procedure is adapted from the reported synthesis of quinoxaline derivatives.

Materials:

-

o-Phenylenediamine

-

Sodium dihydroxy tartarate

-

Concentrated Hydrochloric Acid

-

Acetic Anhydride

-

Ethanol

Procedure:

-

Condensation: A solution of o-phenylenediamine in ethanol is prepared. To this, an aqueous solution of sodium dihydroxy tartarate is added. The mixture is acidified with concentrated hydrochloric acid and refluxed for 4-6 hours.

-

Isolation of Dicarboxylic Acid: Upon cooling, crude quinoxaline-2,3-dicarboxylic acid precipitates. The solid is collected by filtration, washed with cold water, and dried.

-

Anhydride Formation: The dried quinoxaline-2,3-dicarboxylic acid is suspended in acetic anhydride and heated at reflux for 2-3 hours.

-

Purification: The reaction mixture is cooled, and the resulting crystalline product, quinoxaline-2,3-dicarboxylic anhydride, is collected by filtration, washed with diethyl ether, and dried under vacuum.

Stage 2: Synthesis of 3-Carboxy-2-quinoxalinecarbonylpenicillin (this compound)

This protocol is based on general methods for the acylation of 6-aminopenicillanic acid.

Materials:

-

Quinoxaline-2,3-dicarboxylic anhydride

-

6-Aminopenicillanic acid (6-APA)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Sodium Hydroxide (NaOH)

-

Acetone

Procedure:

-

Preparation of 6-APA Solution: A suspension of 6-aminopenicillanic acid in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0-5 °C in an ice bath.

-

Formation of Triethylammonium Salt: Triethylamine (1 equivalent) is added dropwise to the 6-APA suspension with stirring. The mixture is stirred at 0-5 °C for 30-60 minutes to form the triethylammonium salt of 6-APA, which is more soluble in DCM.

-

Acylation Reaction: Quinoxaline-2,3-dicarboxylic anhydride (1 equivalent) dissolved in a minimal amount of anhydrous DCM is added dropwise to the 6-APA salt solution at 0-5 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Isolation of this compound: The reaction mixture is concentrated under reduced pressure. The residue is triturated with anhydrous diethyl ether to precipitate the crude this compound. The solid is collected by filtration and washed with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/water.

-

Formation of Disodium Salt: The purified this compound is dissolved in a minimal amount of water. The pH of the solution is carefully adjusted to 7.0-7.5 with a dilute solution of sodium hydroxide. The solution is then lyophilized or precipitated with a suitable organic solvent like acetone to obtain the this compound disodium salt.

Mechanism of Action

This compound, like other penicillin antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

The β-lactam ring of this compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and bacterial death.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable antibiotic for combating bacterial infections. This guide has outlined the key steps, from the preparation of the quinoxaline precursor to the final acylation of 6-APA. The provided experimental protocols and data serve as a foundational resource for researchers engaged in the synthesis and development of novel β-lactam antibiotics. Further research may focus on optimizing reaction conditions to improve yields and developing more sustainable synthetic routes.

References

The Antibacterial Landscape of Quinacillin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacillin, a semi-synthetic penicillin, and its derivatives represent a noteworthy class of antibacterial agents, primarily distinguished by their efficacy against penicillinase-producing Staphylococcus aureus. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapies.

Introduction

This compound is a member of the penicillin family of antibiotics, characterized by a quinoxaline moiety attached to the 6-aminopenicillanic acid (6-APA) core.[1] This structural feature confers resistance to degradation by bacterial β-lactamases, a common mechanism of antibiotic resistance.[2] The primary mechanism of action for this compound, consistent with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[1] This guide delves into the specifics of this compound's antibacterial activity and that of its related derivatives.

Antibacterial Spectrum

The antibacterial activity of this compound is most pronounced against Staphylococcus aureus. For other Gram-positive organisms, a significant increase in concentration, on the order of 10 to 100 times greater, is required to demonstrate activity.

Quantitative Data for this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus (Oxford strain) | 0.15 - 0.62 |

Antibacterial Spectrum of Quinoxaline Derivatives

Research into various quinoxaline derivatives has revealed a broad range of antibacterial activities, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several quinoxaline derivatives from published studies.

Table 1: In Vitro Activity of a Quinoxaline Derivative Against MRSA

| MIC (µg/mL) | Percentage of Isolates (%) |

| 1 | 3.3 |

| 2 | 20.0 |

| 4 | 56.7 |

| 8 | 20.0 |

This study evaluated the antibacterial activity of a quinoxaline derivative compound against sixty MRSA isolates and compared it with vancomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antibacterial agent using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound or its derivative)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator (35-37°C)

-

Spectrophotometer (optional, for inoculum standardization)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a known concentration.

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile broth.

-

Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing broth and the bacterial inoculum but no antimicrobial agent.

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Synthesis of this compound (3-carboxy-2-quinoxalinecarbonylpenicillin)

Reaction Scheme: Quinoxaline-2,3-dicarboxylic anhydride + 6-Aminopenicillanic acid → this compound

General Procedure:

-

Activation of the Carboxylic Acid: Quinoxaline-2,3-dicarboxylic acid is first converted to a more reactive derivative, such as an acid anhydride or acid chloride, to facilitate the acylation reaction. This can be achieved by reacting the dicarboxylic acid with an agent like acetic anhydride or thionyl chloride.

-

Acylation of 6-APA:

-

6-Aminopenicillanic acid (6-APA) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetone) containing a base (e.g., triethylamine) to neutralize the resulting hydrochloric acid and to deprotonate the amino group of 6-APA, making it more nucleophilic.

-

The activated quinoxaline derivative is then added dropwise to the solution of 6-APA at a controlled low temperature (e.g., 0-5°C) with constant stirring.

-

-

Work-up and Purification:

-

After the reaction is complete, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted starting materials.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the final product, this compound, is typically achieved by recrystallization from a suitable solvent or by column chromatography.

-

Visualizations

Signaling Pathways and Mechanisms

The antibacterial action of this compound, as a β-lactam antibiotic, is initiated by its binding to Penicillin-Binding Proteins (PBPs) located in the bacterial cell membrane. This binding event inactivates the transpeptidase domain of the PBPs, which is crucial for the final step of peptidoglycan synthesis: the cross-linking of peptide side chains. The inhibition of this process disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Caption: Mechanism of action of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound and the determination of its Minimum Inhibitory Concentration (MIC).

References

The Advent of Semisynthetic Penicillins: A Deep Dive into the Discovery and Profile of Quinacillin

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and antibacterial profile of Quinacillin, a notable early semisynthetic penicillin.

The discovery of penicillin by Alexander Fleming in 1928 marked a watershed moment in medicine. However, the emergence of penicillin-resistant bacteria, particularly Staphylococcus aureus, necessitated the development of new and improved penicillin derivatives. This led to the era of semisynthetic penicillins, a class of antibiotics derived from the core penicillin structure, 6-aminopenicillanic acid (6-APA), but with modified side chains to enhance their stability and spectrum of activity. Among these early pioneers was this compound, a penicillinase-resistant penicillin with noteworthy activity against resistant staphylococci.

This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and antibacterial properties of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

The Dawn of a New Era: The Discovery of 6-Aminopenicillanic Acid

The journey to semisynthetic penicillins began with the crucial isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). In 1957, researchers at Beecham Research Laboratories in the United Kingdom successfully isolated and characterized 6-APA from penicillin fermentation broths where the precursor side-chain was omitted.[1][2] This discovery was a pivotal breakthrough, as it provided a versatile scaffold upon which a vast array of new penicillin derivatives could be synthesized by attaching different side chains to the 6-amino group. This opened the door to creating penicillins with tailored properties, such as resistance to bacterial enzymes like penicillinase and a broader spectrum of activity.

The Synthesis of this compound: A Novel Quinoxaline Derivative

Following the isolation of 6-APA, a flurry of research activity ensued to create novel penicillin analogs. In 1963, Richards and his colleagues at Beecham Research Laboratories reported the synthesis of a new semisynthetic penicillin, this compound.[3] Chemically known as 3-carboxy-2-quinoxalinecarbonylpenicillin, this compound was synthesized by the condensation of quinoxaline-2,3-dicarboxylic anhydride with 6-aminopenicillanic acid.[4]

Experimental Protocol: Synthesis of this compound

-

Preparation of the Acylating Agent: Quinoxaline-2,3-dicarboxylic anhydride is prepared.

-

Acylation Reaction: 6-aminopenicillanic acid (6-APA) is dissolved in a suitable solvent, and a base is added to deprotonate the amino group. The quinoxaline-2,3-dicarboxylic anhydride is then added to the solution, leading to the formation of an amide bond between the 6-amino group of 6-APA and one of the carboxyl groups of the quinoxaline moiety.

-

Isolation and Purification: The resulting this compound is then isolated and purified, often as a sodium or potassium salt to improve its stability and solubility.

The following diagram illustrates the general workflow for the synthesis of semisynthetic penicillins like this compound.

Caption: General workflow for the production of 6-APA and subsequent synthesis of this compound.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis and Evading Resistance

Like all penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[5] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.

The primary targets of penicillins are a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the cross-linking of peptidoglycan strands. This compound covalently binds to the active site of these enzymes, inactivating them and thereby halting cell wall synthesis.

A key feature of this compound is its resistance to penicillinase (a type of β-lactamase), an enzyme produced by some bacteria that can inactivate traditional penicillins by hydrolyzing the β-lactam ring. The bulky quinoxaline side chain of this compound sterically hinders the active site of penicillinase, protecting the labile β-lactam ring from degradation. Furthermore, studies have shown that this compound can act as a reversible deactivator of β-lactamase enzymes.

The following diagram depicts the mechanism of action of this compound.

Caption: Mechanism of action of this compound, including its evasion of β-lactamase.

Antibacterial Spectrum and Efficacy

This compound exhibits a targeted spectrum of activity, with its most significant potency observed against Staphylococcus aureus, including penicillinase-producing strains. Its activity against other Gram-positive organisms is considerably lower, requiring a 10- to 100-fold increase in concentration to demonstrate an effect.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Quinazolinones (Q1-Q5) | Methicillin-resistant S. aureus (MRSA) | 0.06 - >32 | |

| Quinoxaline Derivatives | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 |

Experimental Protocols for Efficacy Assessment

Standardized methods are employed to evaluate the in vitro efficacy of antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The broth microdilution method is a common technique:

-

Preparation of Antibiotic Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

β-Lactamase Inhibition Assay

To assess the ability of this compound to inhibit β-lactamase, a chromogenic substrate such as nitrocefin can be used:

-

Enzyme and Inhibitor Preparation: A solution of purified β-lactamase and various concentrations of this compound are prepared.

-

Reaction Initiation: The enzyme and inhibitor are pre-incubated, and the reaction is initiated by the addition of nitrocefin.

-

Spectrophotometric Measurement: The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: The inhibition kinetics (e.g., IC50 or Ki values) can be determined by measuring the enzyme activity at different concentrations of this compound.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for PBPs can be determined using a competition assay with a fluorescently labeled penicillin, such as Bocillin-FL:

-

Membrane Preparation: Bacterial membranes containing the PBPs are isolated.

-

Competition Reaction: The membranes are incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of Bocillin-FL.

-

SDS-PAGE and Fluorography: The membrane proteins are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized using a fluorimeter.

-

Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs is quantified. The concentration of this compound that inhibits 50% of the binding of Bocillin-FL (IC50) is determined, which reflects its binding affinity for the PBPs.

Pharmacological Properties and Clinical Use

This compound is poorly absorbed from the gastrointestinal tract and is therefore administered by injection. It is rapidly excreted, primarily in the urine. While it demonstrated promising in vitro activity against penicillin-resistant staphylococci, its clinical use has been limited. The development of other penicillinase-resistant penicillins with more favorable pharmacokinetic profiles and broader spectra of activity, such as methicillin and oxacillin, largely superseded this compound in clinical practice.

Conclusion

This compound stands as an important milestone in the history of semisynthetic penicillins. Its development, born from the crucial discovery of 6-APA, demonstrated the feasibility of designing penicillins with resistance to bacterial defense mechanisms. While its clinical application was not widespread, the scientific principles underlying its design and mechanism of action paved the way for the development of a multitude of more effective β-lactam antibiotics that remain critical in the fight against bacterial infections today. The story of this compound serves as a testament to the power of medicinal chemistry to address the evolving challenges of infectious diseases.

References

- 1. Advancements in Penicillin Resistance: The Discovery and Characteristics of this compound [synapse.patsnap.com]

- 2. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C18H16N4O6S | CID 92894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quinacillin: A Technical Deep Dive into a Penicillinase-Resistant Penicillin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles of Quinacillin, a semisynthetic penicillin engineered to combat penicillinase-producing bacteria. This document provides a comprehensive overview of its mechanism of action, antimicrobial activity, and the experimental methodologies used in its evaluation.

Introduction: The Challenge of Penicillinase and the Advent of this compound

The discovery of penicillin revolutionized medicine, but its efficacy was soon challenged by the emergence of bacteria capable of producing β-lactamase enzymes (penicillinases), which inactivate the antibiotic by hydrolyzing the β-lactam ring.[1][2] This spurred the development of a new class of penicillins resistant to this enzymatic degradation. This compound emerged from this research as a potent agent specifically designed to withstand the destructive action of penicillinases, particularly those produced by Staphylococcus aureus.[3][4]

This compound is a semisynthetic penicillin distinguished by its quinoxaline-2-carbonyl side chain attached to the 6-aminopenicillanic acid nucleus.[3] This bulky side chain sterically hinders the approach of β-lactamase enzymes, protecting the crucial β-lactam ring from hydrolysis and allowing the antibiotic to exert its antibacterial effect.

Chemical Structure and Synthesis

Chemical Name: (2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula: C₁₈H₁₆N₄O₆S

Molecular Weight: 416.41 g/mol

The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with a reactive derivative of quinoxaline-2,3-dicarboxylic acid. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Quinoxaline-2,3-dicarboxylic anhydride

-

6-Aminopenicillanic acid (6-APA)

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Tertiary amine base (e.g., triethylamine)

-

Acid for workup (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the Acylating Agent: Quinoxaline-2,3-dicarboxylic acid is converted to its more reactive anhydride form through dehydration, typically by heating with a dehydrating agent like acetic anhydride.

-

Acylation Reaction: 6-Aminopenicillanic acid (6-APA) is suspended in an anhydrous solvent at a low temperature (0-5 °C). A tertiary amine base is added to neutralize the resulting acid.

-

A solution of quinoxaline-2,3-dicarboxylic anhydride in the same anhydrous solvent is added dropwise to the 6-APA suspension with constant stirring.

-

The reaction mixture is stirred for several hours at a controlled temperature to allow for the completion of the acylation.

-

Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove unreacted starting materials and byproducts. This typically involves washing with a dilute acid and then with water.

-

The this compound product is extracted into an organic solvent.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall synthesis. Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.

PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, the cross-linking of peptide chains that provides the cell wall with its structural integrity. By binding to the active site of these enzymes, this compound forms a stable, covalent acyl-enzyme intermediate, effectively inactivating them. This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.

Antimicrobial Spectrum and Potency

This compound exhibits a targeted spectrum of activity, with its most significant potency observed against penicillinase-producing strains of Staphylococcus aureus. Its efficacy against other Gram-positive organisms is notably lower, often requiring 10- to 100-fold higher concentrations.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the available MIC data for this compound against various bacterial species. MIC values are a crucial quantitative measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Oxford strain | 0.15 - 0.62 | |

| Staphylococcus aureus | (Range for various strains) | 0.25 - >32 | |

| Streptococcus pneumoniae | (Various strains) | Generally higher than for S. aureus | |

| Enterococcus faecalis | (Various strains) | Generally high | |

| Gram-negative bacteria | (Various species) | Generally high/resistant |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted for staphylococci

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the wells of the 96-well plate. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included on each plate.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to penicillins, including penicillinate-resistant formulations like this compound, is a complex phenomenon that can arise through several mechanisms:

-

Alteration of Penicillin-Binding Proteins (PBPs): This is a primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA). Mutations in the genes encoding PBPs can lead to a decreased binding affinity of the β-lactam antibiotic to its target, rendering the drug less effective.

-

Enzymatic Inactivation: While this compound is designed to be resistant to many common penicillinases, some bacteria may produce novel β-lactamases with an altered substrate specificity that can hydrolyze this compound, albeit at a slower rate than traditional penicillins.

-

Reduced Permeability and Efflux Pumps: Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotic penetration. Additionally, some bacteria have evolved efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.

Pharmacokinetics and Clinical Data

Detailed pharmacokinetic data specifically for this compound in humans is limited in the readily available scientific literature. As with other penicillins, its pharmacokinetic profile would be expected to involve absorption, distribution, metabolism, and excretion. Penicillins are generally excreted via the kidneys.

There is a notable absence of published clinical trial data for this compound in major clinical trial registries. While other penicillinate-resistant penicillins like oxacillin and nafcillin have undergone extensive clinical evaluation, the clinical development of this compound appears to be less documented. The reasons for this are not explicitly stated in the available literature.

Conclusion

This compound represents a significant development in the ongoing battle against antibiotic resistance, particularly in the context of penicillinase-producing Staphylococcus aureus. Its unique chemical structure confers resistance to enzymatic degradation, allowing it to effectively inhibit bacterial cell wall synthesis. While its in vitro activity against target pathogens is well-documented, the lack of extensive clinical trial data limits a comprehensive understanding of its clinical efficacy and safety profile in humans. Further research and clinical evaluation would be necessary to fully elucidate the therapeutic potential of this compound in the modern era of antimicrobial chemotherapy.

References

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 3. Advancements in Penicillin Resistance: The Discovery and Characteristics of this compound [synapse.patsnap.com]

- 4. [PDF] Action of this compound on Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

molecular formula and weight of Quinacillin disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological evaluation of Quinacillin disodium salt. It is designed to equip researchers and professionals in the field of drug development with the necessary information and methodologies to effectively work with this compound.

Core Compound Data

This compound disodium salt is the disodium salt form of this compound, a semisynthetic penicillin antibiotic. Key quantitative data for both this compound and its disodium salt are summarized below for clarity and comparison.

| Property | This compound | This compound Disodium Salt |

| Molecular Formula | C₁₈H₁₆N₄O₆S | C₁₈H₁₄N₄Na₂O₆S |

| Molecular Weight | 416.41 g/mol | 460.37 g/mol |

| CAS Number | 1596-63-0 | 985-32-0 |

Mechanism of Action

This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the targeting of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The acylation of the active site serine residue of PBPs by the β-lactam ring of this compound leads to the inactivation of these enzymes. This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.

A notable characteristic of this compound is its activity as a penicillinase-resistant penicillin. It has been shown to be a potent inhibitor of β-lactamase from Staphylococcus aureus, a key mechanism of resistance to many penicillin antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound disodium salt. These protocols are based on established and standardized methods in microbiology and biochemistry.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound disodium salt

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound disodium salt in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacterial inoculum in broth without antibiotic) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity. This can be assessed visually or by using a microplate reader.

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of inhibition around an antibiotic-impregnated disk.

Materials:

-

This compound disodium salt

-

Sterile filter paper disks (6 mm)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Calipers or a ruler

Procedure:

-

Disk Preparation: Impregnate sterile filter paper disks with a known amount of this compound disodium salt solution and allow them to dry under aseptic conditions.

-

Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

-

Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints.

β-Lactamase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of β-lactamase enzymes. A common method utilizes a chromogenic substrate like nitrocefin.

Materials:

-

This compound disodium salt

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of β-lactamase and this compound disodium salt in the assay buffer at desired concentrations.

-

Pre-incubation: In the wells of a microtiter plate, pre-incubate the β-lactamase enzyme with varying concentrations of this compound for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of this compound for PBPs by measuring its ability to compete with a labeled penicillin analog for binding.

Materials:

-

This compound disodium salt

-

Bacterial membrane preparation containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin™ FL)

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells, lyse them, and isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

Competition Binding: In a series of tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of this compound disodium salt for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

Labeling: Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 15 minutes) to allow the fluorescent probe to bind to any available PBPs.

-

Quenching: Stop the reaction by adding a sample buffer containing SDS.

-

SDS-PAGE and Imaging: Separate the PBP profiles by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Analysis: The intensity of the fluorescent bands will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC₅₀ value of this compound for each PBP.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through the inactivation of Penicillin-Binding Proteins (PBPs).

Caption: Mechanism of action of this compound via inhibition of Penicillin-Binding Proteins.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: β-Lactamase Inhibition

This diagram shows the logical relationship in a β-lactamase inhibition assay.

Caption: Logical relationship in a β-lactamase inhibition assay using a chromogenic substrate.

A Comparative Analysis of Quinacillin and Benzylpenicillin Activity Against Staphylococcus aureus

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed comparison of the in vitro activity of quinacillin and benzylpenicillin against Staphylococcus aureus. It is intended for researchers, scientists, and professionals involved in the discovery and development of antibacterial agents. This document synthesizes available data on the minimum inhibitory concentrations (MICs) of these two β-lactam antibiotics, outlines relevant experimental methodologies, and visualizes key concepts related to their mechanisms of action and evaluation.

Executive Summary

Benzylpenicillin, the original penicillin, remains a potent antibiotic against susceptible strains of Staphylococcus aureus. However, its efficacy is severely limited by the production of β-lactamase (penicillinase) enzymes, a primary resistance mechanism in this pathogen. This compound, a semisynthetic penicillin, was developed to overcome this resistance. This guide confirms that while benzylpenicillin is highly active against penicillin-susceptible S. aureus, this compound demonstrates superior performance against penicillinase-producing strains. This difference is directly attributable to this compound's inherent stability in the presence of staphylococcal β-lactamases.

Comparative In Vitro Activity

The in vitro potency of an antibiotic is most commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and benzylpenicillin against S. aureus. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may have varied between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| S. aureus Strain | MIC (µg/mL) | Reference |

| Oxford Strain | 0.15 - 0.62 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzylpenicillin against Staphylococcus aureus

| S. aureus Strain | MIC (µg/mL) | Reference |

| Quality Control (QC) Strain | 0.125 | [2] |

| Penicillin-Susceptible | 0.4 | [3] |

| Penicillin-Resistant Clinical Isolate | 512 | [2] |

| Penicillin-Resistant Isolates | 24 | [3] |

One study directly compared the activity of this compound and benzylpenicillin against clinical strains of S. aureus and concluded that this compound demonstrated superior performance in inhibiting bacterial growth, though the specific MIC values from this comparison were not provided. The data clearly indicates that while benzylpenicillin is very potent against susceptible strains, its MIC can increase dramatically against resistant, penicillinase-producing isolates. This compound, however, maintains significant activity against strains that are resistant to benzylpenicillin.

Mechanism of Action and Resistance

Both this compound and benzylpenicillin are bactericidal antibiotics that inhibit the synthesis of the bacterial cell wall. Their molecular targets are penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a major component of the cell wall. By binding to and inactivating PBPs, these penicillins disrupt cell wall integrity, leading to cell lysis and death.

The primary mechanism of resistance in S. aureus to benzylpenicillin is the production of the enzyme penicillinase (a β-lactamase). This enzyme hydrolyzes the β-lactam ring of benzylpenicillin, rendering it inactive before it can reach its PBP targets. This compound was designed with a bulky side chain that sterically hinders the binding of penicillinase, thus protecting its β-lactam ring from hydrolysis. This compound can also reversibly deactivate the β-lactamase enzyme.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental technique in assessing the in vitro activity of antibiotics. The following is a detailed, representative protocol for the broth microdilution method, a standard procedure for determining the MIC of penicillins against S. aureus.

Broth Microdilution MIC Assay

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

a. Materials:

-

Staphylococcus aureus isolates (including a quality control strain, e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound and benzylpenicillin analytical grade powder

-

Sterile 96-well microtiter plates

-

Sterile diluents (e.g., sterile deionized water, DMSO for initial stock if necessary)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

b. Preparation of Antibiotic Stock Solutions:

-

Prepare a high-concentration stock solution of each antibiotic (e.g., 1280 µg/mL) in a suitable sterile solvent.

-

Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to create a range of concentrations.

c. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

d. Assay Procedure:

-

Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum) on each plate.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

References

Methodological & Application

Application Notes: Protocol for Determining Quinacillin Minimum Inhibitory Concentration (MIC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] It is a critical parameter for assessing the potency of new antimicrobial agents, monitoring for resistance, and guiding therapeutic choices.[3] Quinacillin is a penicillinase-resistant penicillin antibiotic. This document provides detailed protocols for determining the MIC of this compound using two standardized methods: Broth Microdilution and Agar Dilution.

These protocols are based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It should be noted that as of the latest updates, specific clinical breakpoints and quality control (QC) ranges for this compound are not listed in the primary CLSI M100 or EUCAST breakpoint tables. Therefore, researchers must establish internal, laboratory-specific QC ranges and interpret results based on MIC distributions.

Materials and Reagents

-

This compound sodium salt analytical standard powder

-

Appropriate solvent for this compound (e.g., sterile deionized water)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates with lids

-

Sterile Petri dishes (100 mm or 150 mm)

-

Sterile reagent reservoirs

-

Multichannel and single-channel precision pipettes with sterile tips

-

Spectrophotometer or McFarland turbidity standards (0.5 standard is equivalent to approx. 1.5 x 10⁸ CFU/mL)

-

Bacterial culture of test organism(s)

-

Quality Control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™)

-

Incubator (35 ± 1°C, ambient air)

-

Vortex mixer

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Experimental Protocols

Two primary methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates and is suitable for testing multiple isolates simultaneously.

3.1.1 Preparation of this compound Stock Solution

-

Calculate the amount of this compound powder needed to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Account for the potency of the powder as specified by the manufacturer. The formula is: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

-

Dissolve the weighed powder in the appropriate sterile solvent (e.g., sterile deionized water). Ensure complete dissolution.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Prepare aliquots and store them at -70°C or below for up to six months. Avoid repeated freeze-thaw cycles.

3.1.2 Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This yields a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 to get 1.5 x 10⁶ CFU/mL, followed by a 1:3 dilution in the final plate volume, or as per specific CLSI/ISO guidelines.

3.1.3 Plate Preparation and Inoculation

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first column of wells, resulting in the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column. This leaves 50 µL in each well with serially diluted antibiotic concentrations.

-

The final two columns should serve as controls:

-

Growth Control: Wells containing 100 µL of inoculated broth without any antibiotic.

-

Sterility Control: Wells containing 100 µL of sterile, uninoculated broth.

-

-

Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension (prepared in step 3.1.2). The final volume in each test well will be 100 µL.

-

Cover the plate with a lid and incubate at 35 ± 1°C for 16-20 hours in ambient air.

3.1.4 Interpretation of Results

-

After incubation, examine the plate for bacterial growth (turbidity or a cell pellet at the bottom of the well).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well must show distinct turbidity, and the sterility control well must remain clear. If not, the test is invalid and must be repeated.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a gold standard for its accuracy and reproducibility. It involves incorporating the antimicrobial agent directly into the agar medium.

3.2.1 Preparation of this compound-Containing Agar Plates

-

Prepare a series of this compound solutions at 10 times the final desired concentrations in sterile water.

-

Melt a sufficient volume of Mueller-Hinton Agar (MHA) and hold it in a water bath at 45-50°C.

-

For each desired concentration, add 2 mL of the 10x this compound solution to 18 mL of molten MHA in a sterile tube or bottle. Mix gently but thoroughly by inverting to avoid bubbles.

-

Immediately pour the 20 mL mixture into a sterile 100 mm Petri dish and allow it to solidify on a level surface.

-

Prepare a drug-free control plate containing 2 mL of sterile solvent and 18 mL of MHA.

-

Label all plates clearly with the this compound concentration. Plates can be stored at 2-8°C for up to one week.

3.2.2 Preparation of Bacterial Inoculum

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 3.1.2.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

This will deliver a final inoculum of approximately 10⁴ CFU per spot when using a 1 µL loop or multipoint inoculator.

3.2.3 Plate Inoculation and Incubation

-

Spot-inoculate the prepared agar plates with 1 µL of each adjusted bacterial suspension. Multiple isolates can be tested on the same plate.

-

Ensure to include the QC strain in each run.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.

3.2.4 Interpretation of Results

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that inhibits the growth of the organism. This is defined as the absence of visible growth or the presence of no more than a faint haze or a single colony.

-

The drug-free control plate must show confluent growth for the test to be valid.

Quality Control